Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds
Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds
An In-depth Technical Guide to 4-Bromo-3-chloro-5-fluorobenzoic Acid
Prepared by: A Senior Application Scientist
In the landscape of modern drug discovery and materials science, the precise arrangement of functional groups on an aromatic core is paramount. Polysubstituted benzoic acids represent a class of uniquely valuable building blocks, offering a stable, yet highly versatile, scaffold for synthetic elaboration.[1] The compound 4-Bromo-3-chloro-5-fluorobenzoic acid (CAS No. 1263274-74-3) is an exemplar of this class. Its trifunctionalized halogen pattern provides a nuanced platform for chemists to modulate electronic properties, lipophilicity, and metabolic stability—key parameters in the optimization of bioactive molecules.[2][3] This guide provides a comprehensive technical overview of its properties, a plausible and detailed synthetic route, robust analytical characterization methods, and its potential applications, designed for the practicing researcher and drug development professional.
Core Physicochemical Properties and Structural Analysis
Understanding the fundamental properties of a molecule is the bedrock of its effective application. The unique substitution pattern of 4-Bromo-3-chloro-5-fluorobenzoic acid dictates its reactivity and its spectral characteristics.
Caption: Structure of 4-Bromo-3-chloro-5-fluorobenzoic acid.
Table 1: Key Physicochemical and Identification Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1263274-74-3 | [4] |
| Molecular Formula | C₇H₃BrClFO₂ | [4] |
| Molecular Weight | 253.45 g/mol | [4][5] |
| SMILES | c1(c(c(cc(c1)C(=O)O)F)Br)Cl | [4] |
| IUPAC Name | 4-bromo-3-chloro-5-fluorobenzoic acid | N/A |
Predictive Spectroscopic Profile for Structural Verification
A robust analytical workflow is crucial for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectroscopic signatures for 4-Bromo-3-chloro-5-fluorobenzoic acid, providing a benchmark for quality control.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.
-
¹H NMR: The aromatic region of the proton NMR spectrum is expected to be simple yet informative. Due to the substitution pattern, there are two non-equivalent aromatic protons. We anticipate two signals, likely appearing as doublets due to coupling with the fluorine atom and potentially long-range proton-proton coupling. Aromatic protons are typically observed in the 6.5-8.0 ppm range.[6] The carboxylic acid proton will appear as a broad singlet, significantly downfield (>10 ppm), due to hydrogen bonding.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon. Aromatic carbons typically resonate between 120-150 ppm.[7][8] The carboxyl carbon is significantly deshielded, appearing further downfield (~165-185 ppm).[9] We predict seven distinct carbon signals corresponding to the seven unique carbon atoms in the molecule.
Table 2: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
|---|---|---|---|
| ¹H | >10 | Broad Singlet | Acidic proton of the carboxyl group. |
| 6.5 - 8.0 | Doublet | Aromatic proton ortho to the carboxyl group. | |
| 6.5 - 8.0 | Doublet | Aromatic proton ortho to the fluorine atom. | |
| ¹³C | ~165 - 175 | Singlet | Carbonyl carbon of the carboxylic acid.[9] |
| | ~120 - 150 | Multiple Singlets | Six distinct aromatic carbons, with chemical shifts influenced by the attached halogens and carboxyl group.[7][8] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is highly effective for identifying key functional groups.
-
O-H Stretch: A very broad and characteristic absorption band is expected in the 2500-3300 cm⁻¹ region, which is indicative of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[9][10]
-
C=O Stretch: A strong, sharp absorption band between 1690-1760 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.[9][10]
-
C-X Stretches: Carbon-halogen bond stretches will appear in the fingerprint region (<1500 cm⁻¹). The C-F, C-Cl, and C-Br stretches will have characteristic frequencies, with the wavenumber decreasing as the mass of the halogen increases (C-F > C-Cl > C-Br).[11]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the elemental composition from isotopic patterns.
-
Isotopic Signature: The presence of both bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio) will create a highly characteristic isotopic cluster for the molecular ion peak (M⁺).[12][13] The M+2 peak will be nearly as intense as the M⁺ peak due to the ⁸¹Br isotope, and the M+4 peak will also be significant. This unique pattern is a powerful diagnostic tool for confirming the presence of both halogens in the molecule or its fragments.[14][15]
Synthesis, Purification, and Mechanistic Rationale
The synthesis of polysubstituted benzenes requires careful strategic planning to control regioselectivity. The directing effects of the substituents are the primary consideration in determining the sequence of reactions.[16][17][18]
Retrosynthetic Analysis and Strategy
The key challenge is the introduction of three different halogens and a carboxylic acid group onto the benzene ring with the correct orientation. A plausible retrosynthetic approach involves identifying a commercially available, appropriately substituted starting material and performing sequential electrophilic aromatic substitutions or functional group interconversions. A logical starting point could be 3-chloro-5-fluorobenzoic acid, followed by a regioselective bromination. The carboxyl group is a meta-director, while the halogens are ortho-, para-directors. The combined directing effects must be carefully considered to achieve the desired product.
Caption: A plausible retrosynthetic pathway for the target molecule.
Proposed Synthetic Workflow: A Step-by-Step Protocol
This protocol describes a potential route starting from 1-chloro-3,5-difluorobenzene. The causality behind each step is explained to ensure a robust and reproducible outcome.
Step 1: Ortho-Lithiation and Carboxylation
-
Rationale: Direct bromination of a suitable precursor is complicated by mixed directing effects. A more controlled approach is to install the carboxyl group first via ortho-directed metalation, a powerful tool for regioselective functionalization. The chloro- group can direct lithiation to an adjacent position.
-
Protocol:
-
To a solution of 1-chloro-3,5-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Bubble dry carbon dioxide gas through the solution for 1 hour, or add an excess of crushed dry ice.
-
Allow the mixture to warm slowly to room temperature.
-
Quench the reaction with 1 M HCl (aq) and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-chloro-5-fluorobenzoic acid.
-
Step 2: Regioselective Bromination
-
Rationale: The existing substituents will now direct the incoming electrophile (Br⁺). The carboxylic acid is a deactivating meta-director, while the chlorine and fluorine are deactivating ortho-, para-directors. The position between the two halogens (C4) is sterically hindered and activated by both halogens, making it the most likely site for bromination.
-
Protocol:
-
To a solution of crude 3-chloro-5-fluorobenzoic acid (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Carefully pour the reaction mixture onto ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water to remove residual acid.
-
Caption: Integrated workflow for synthesis and purification.
Purification and Quality Control Protocol
-
Rationale: Recrystallization is an effective method for purifying solid carboxylic acids.[19] The choice of solvent is critical; a solvent system in which the product is soluble when hot but sparingly soluble when cold is ideal. The subsequent analytical characterization serves as the ultimate validation of purity and identity.
-
Protocol:
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
-
Quality Control: Subject the final product to NMR, MS, and FTIR analysis. The obtained spectra should match the predicted profiles (Section 2) to confirm structural integrity and a high degree of purity.
-
Applications in Research and Development
The true value of 4-Bromo-3-chloro-5-fluorobenzoic acid lies in its potential as a versatile intermediate.
-
Drug Discovery: The carboxylic acid group is a versatile handle for further reactions, such as amide bond formation or reduction to a benzyl alcohol.[1][20] The three distinct halogen atoms provide multiple, orthogonal sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse molecular libraries. The specific halogenation pattern can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and fine-tune the acidity (pKa) of the carboxyl group.[3][21]
-
Agrochemicals: Similar to pharmaceuticals, this compound can serve as a core structure for the synthesis of novel herbicides and pesticides, where halogenation is a common strategy to increase efficacy and environmental persistence.[22]
-
Materials Science: Polysubstituted aromatic acids can be used as monomers for specialty polymers or as ligands for metal-organic frameworks (MOFs), where the electronic properties conferred by the halogens can influence the material's optical or conductive properties.
Safety and Handling
While specific toxicity data for this compound is not widely available, it should be handled with the appropriate precautions for a halogenated aromatic carboxylic acid. Based on similar compounds, it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[5][23][24][25]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
4-Bromo-3-chloro-5-fluorobenzoic acid is more than just a chemical compound; it is a strategic tool for innovation. Its carefully orchestrated array of functional groups provides a rich platform for synthetic diversification. This guide has outlined its core properties, provided a robust framework for its synthesis and characterization, and highlighted its potential to accelerate research in medicinal chemistry and beyond. By understanding the causality behind its synthesis and the nuances of its analytical profile, researchers can confidently and effectively integrate this valuable building block into their development pipelines.
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